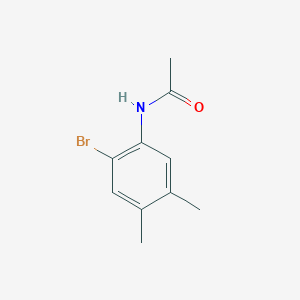

N-(2-bromo-4,5-dimethylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-bromo-4,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNBHBXAMLHMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280101 | |

| Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-28-9 | |

| Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22364-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-bromo-4,5-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-bromo-4,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromo-4,5-dimethylphenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and synthetic organic chemistry. This document provides a comprehensive overview of its chemical properties, including a detailed synthesis protocol, structural elucidation, and predicted physicochemical parameters. The insights presented herein are synthesized from established chemical principles and extrapolated from data on structurally analogous compounds, offering a foundational resource for researchers engaging with this molecule.

Introduction

Substituted acetanilides are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities. The specific substitution pattern on the phenyl ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity, metabolic stability, and interaction with biological targets. N-(2-bromo-4,5-dimethylphenyl)acetamide incorporates several key features: a bromine atom at the ortho position, and two methyl groups at the meta and para positions relative to the acetamido group. This unique arrangement is anticipated to confer specific conformational and reactivity characteristics, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide serves to consolidate the known and predicted chemical properties of this compound, providing a critical resource for its application in research and development.

Molecular Structure and Properties

The foundational step in understanding the chemical behavior of a compound is a thorough analysis of its structure and inherent properties.

Chemical Structure

The structure of N-(2-bromo-4,5-dimethylphenyl)acetamide is characterized by a central benzene ring substituted with an acetamido group, a bromine atom, and two methyl groups.

Figure 2. Synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide via acetylation.

Step-by-Step Experimental Protocol

This protocol is a standard procedure for the acetylation of anilines and is expected to yield the desired product in good purity and yield.

-

Dissolution of Aniline: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4,5-dimethylaniline (1.0 eq) in glacial acetic acid (10 volumes).

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction is exothermic. Maintain the temperature below 40 °C using a water bath if necessary. Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: Upon completion of the reaction (disappearance of the starting aniline spot on TLC), pour the reaction mixture into ice-cold water (50 volumes) with stirring.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water.

Spectroscopic Characterization

The identity and purity of the synthesized N-(2-bromo-4,5-dimethylphenyl)acetamide can be confirmed through various spectroscopic techniques. The following are predicted spectral data based on the compound's structure.

¹H NMR Spectroscopy

-

δ 7.3-7.5 (m, 2H): Aromatic protons. The exact splitting pattern will depend on the coupling constants.

-

δ 2.2-2.3 (s, 6H): Protons of the two methyl groups on the aromatic ring.

-

δ 2.1 (s, 3H): Protons of the acetyl methyl group.

-

δ 7.8-8.2 (br s, 1H): Amide N-H proton. This peak may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

-

δ ~168: Carbonyl carbon of the acetamido group.

-

δ ~135-140: Aromatic carbons attached to the methyl groups and the bromine atom.

-

δ ~120-130: Aromatic carbons.

-

δ ~24: Acetyl methyl carbon.

-

δ ~18-20: Aromatic methyl carbons.

Infrared (IR) Spectroscopy

-

~3250-3300 cm⁻¹: N-H stretching vibration.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

-

~1660-1680 cm⁻¹: C=O stretching vibration (Amide I band).

-

~1520-1550 cm⁻¹: N-H bending vibration (Amide II band).

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound.

-

m/z = 241/243: Molecular ion peaks.

-

m/z = 199/201: Fragment corresponding to the loss of the acetyl group (CH₂=C=O).

-

m/z = 120: Fragment corresponding to the loss of bromine and the acetyl group.

Chemical Reactivity

The chemical reactivity of N-(2-bromo-4,5-dimethylphenyl)acetamide is governed by the interplay of its functional groups.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-bromo-4,5-dimethylaniline and acetic acid. This reaction typically requires harsh conditions.

-

N-Alkylation/N-Arylation: The amide nitrogen can undergo further substitution reactions, although it is less nucleophilic than the parent aniline due to the electron-withdrawing effect of the acetyl group.

-

Electrophilic Aromatic Substitution: The acetamido group is an activating, ortho-, para-director. However, the existing substitution pattern on the aromatic ring will influence the regioselectivity of further electrophilic substitution reactions. The bromine atom is a deactivating but ortho-, para-directing group.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the ortho-position. This is a powerful tool for generating molecular diversity.

Applications in Research and Drug Development

N-(2-bromo-4,5-dimethylphenyl)acetamide is a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the bromo-substituent allows for its use in cross-coupling reactions to construct novel carbon-carbon and carbon-heteroatom bonds. The acetamido group can modulate the electronic properties of the aromatic ring and can be a key pharmacophoric feature. This compound could serve as a precursor for the synthesis of enzyme inhibitors, receptor antagonists, or other biologically active agents.

Safety and Handling

While specific toxicity data for N-(2-bromo-4,5-dimethylphenyl)acetamide is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a detailed overview of the chemical properties of N-(2-bromo-4,5-dimethylphenyl)acetamide. While a significant portion of the data presented is predictive due to the limited availability of experimental studies, the information is grounded in established chemical principles and data from closely related compounds. The synthesis protocol, spectroscopic predictions, and reactivity profile outlined herein offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further experimental validation of the predicted properties is encouraged to enrich the collective understanding of this promising chemical entity.

References

-

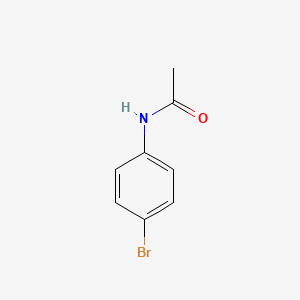

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. National Council of Educational Research and Training. Retrieved from [Link]

Sources

Solubility profile of N-(2-bromo-4,5-dimethylphenyl)acetamide in various solvents

An In-depth Technical Guide to the Solubility Profile of N-(2-bromo-4,5-dimethylphenyl)acetamide

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which successful drug design and formulation are built. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of N-(2-bromo-4,5-dimethylphenyl)acetamide, a substituted acetamide with potential applications as a synthetic intermediate or novel therapeutic agent.

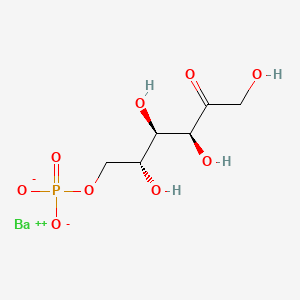

N-(2-bromo-4,5-dimethylphenyl)acetamide (Molecular Formula: C₁₀H₁₂BrNO) possesses a unique combination of functional groups that present an interesting case for solubility analysis. The presence of an amide group allows for hydrogen bonding, while the substituted aromatic ring introduces both hydrophobic and polar characteristics. The bromine atom and methyl groups further influence the molecule's size, lipophilicity, and potential intermolecular interactions. Understanding how this intricate molecular structure interacts with a diverse range of solvents is paramount for researchers in process chemistry, formulation science, and medicinal chemistry.

This document is structured to provide not just a protocol, but a logical framework for approaching solubility studies. We will delve into the theoretical underpinnings of solubility, present a robust, self-validating experimental workflow, and offer a clear structure for data presentation and interpretation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. For N-(2-bromo-4,5-dimethylphenyl)acetamide, we must consider the following structural features:

-

Amide Group (-NH-C=O): This functional group is polar and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This suggests a potential for solubility in polar, protic solvents such as water and alcohols.

-

Aromatic Ring: The dimethylphenyl ring is largely nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces.

-

Halogen (Bromine): The bromine atom adds to the molecular weight and introduces a degree of polarity, contributing to dipole-dipole interactions.

-

Methyl Groups (-CH₃): These groups are nonpolar and contribute to the overall lipophilicity of the molecule.

Based on this analysis, we can hypothesize that N-(2-bromo-4,5-dimethylphenyl)acetamide will exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding or strong dipole-dipole interactions.

Navigating the Uncharted: A Technical Guide to the Safe Handling of N-(2-bromo-4,5-dimethylphenyl)acetamide and Related Aromatic Bromo-Amides

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for N-(2-bromo-4,5-dimethylphenyl)acetamide was not publicly available. The following guidelines have been synthesized with the expertise of a Senior Application Scientist, drawing upon authoritative data from structurally analogous compounds, including isomers and related aromatic bromo-amides. This document is intended to provide a robust framework for risk assessment and safe handling procedures for researchers, scientists, and drug development professionals. It is imperative to treat N-(2-bromo-4,5-dimethylphenyl)acetamide as a substance with unknown toxicological properties and to handle it with the utmost caution, applying the principles of As Low As Reasonably Practicable (ALARP) for all potential exposures.

Compound Identification and Inferred Hazard Profile

N-(2-bromo-4,5-dimethylphenyl)acetamide is a halogenated aromatic amide. Due to the absence of specific data, its hazard profile is extrapolated from related compounds. The primary hazards associated with this class of chemicals include irritation to the skin, eyes, and respiratory tract, and potential harm if swallowed.

Table 1: Inferred GHS Classification for N-(2-bromo-4,5-dimethylphenyl)acetamide

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | pictogram GHS07 | Warning | H302: Harmful if swallowed[1][2] |

| Skin Irritation | Category 2 | pictogram GHS07 | Warning | H315: Causes skin irritation[1][2] |

| Eye Irritation | Category 2A | pictogram GHS07 | Warning | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | pictogram GHS07 | Warning | H335: May cause respiratory irritation[1][2][4] |

This classification is based on data from analogous compounds and should be treated as a preliminary assessment.

Prudent Handling and Storage Protocols

The causality behind these protocols is rooted in minimizing the generation of airborne dust and preventing direct contact with the substance.

Engineering Controls and Ventilation

All manipulations of solid N-(2-bromo-4,5-dimethylphenyl)acetamide should be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[1][5] The laboratory should be equipped with eyewash stations and safety showers in close proximity to the handling area.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for creating a self-validating system of protection.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of after handling the compound.[3] Proper glove removal technique, avoiding contact with the outer surface, is critical to prevent skin exposure.[3][4]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splash or dust generation, a face shield should be used in conjunction with safety goggles.[3]

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or a full protective suit may be necessary.[3]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosolization, a respirator is required. For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[3][4]

Storage

Store N-(2-bromo-4,5-dimethylphenyl)acetamide in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][6][7] It should be stored away from incompatible materials such as strong oxidizing agents.[6] The storage area can be locked to restrict access.[1][6]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a systematic and rehearsed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][6] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][8] |

Fire-Fighting Measures

In the event of a fire involving N-(2-bromo-4,5-dimethylphenyl)acetamide, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[1][3][4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3][4]

Accidental Release Measures

A structured approach to spill management is crucial to prevent secondary contamination and exposure.

dot

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. capotchem.com [capotchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unlocking the Therapeutic Potential: A Guide to the Biological Activities of N-(2-bromo-4,5-dimethylphenyl)acetamide Derivatives

An In-Depth Technical Guide

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the N-phenylacetamide core is a well-established "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, forming the basis of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, variant: N-(2-bromo-4,5-dimethylphenyl)acetamide . This core structure is distinguished by key chemical features: a halogen (bromine) atom and two methyl groups on the phenyl ring. These substitutions are not trivial; they significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby creating a unique chemical space for drug discovery.

While direct research on derivatives of the N-(2-bromo-4,5-dimethylphenyl)acetamide core is nascent, a wealth of data from structurally analogous compounds provides a strong, predictive foundation for its potential biological activities. This technical guide will synthesize findings from related bromophenyl and dimethylphenyl acetamide derivatives to forecast the most promising therapeutic avenues for this novel scaffold. We will delve into potential antimicrobial, anti-inflammatory, and anticancer activities, providing not just an overview of what has been done, but a validated roadmap for what can be explored.

Section 1: Antimicrobial Potential

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Substituted N-phenylacetamide derivatives have consistently shown promise in this area.

Field-Proven Insights: Evidence from Analogous Compounds

Research into related structures strongly suggests that the N-(2-bromo-4,5-dimethylphenyl)acetamide scaffold is a promising starting point for novel antibacterial agents. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5–5.0 mg/mL[1]. Similarly, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against a panel of pathogenic bacteria, including Acinetobacter baumannii and Staphylococcus aureus[2].

The presence of a halogen, such as the bromine atom in our core structure, is a recurring theme in potent antimicrobial agents. It is believed to enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane. The dimethyl substitution pattern may further influence this activity by modulating steric interactions with the target site.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound. The causality behind this choice rests on its quantitative nature and efficiency in testing multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., S. aureus). This is then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate. A 2-fold dilution series is common, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

-

Inoculation: The diluted bacterial suspension is added to each well containing the test compound.

-

Controls: Positive controls (broth with bacteria, no compound) and negative controls (broth only) are included to validate the assay.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Screening

Caption: Workflow for MIC determination via broth microdilution.

Summary of Antimicrobial Activity Data for Related Compounds

| Compound Class | Test Organism(s) | Activity Metric (MIC) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [1] |

| N-(4-Bromo-3-methylphenyl)pyrazine-carboxamide Deriv. | S. Typhi (XDR) | 6.25 mg/mL (most potent) | [3] |

| 2-amino-N-(p-Chlorophenyl) acetamide Derivatives | A. baumannii, S. aureus | Moderate to High | [2] |

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Acetamide derivatives have been investigated for their potential to modulate inflammatory pathways.

Field-Proven Insights: Protease Inhibition as a Therapeutic Strategy

A compelling study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their potent anti-inflammatory activity via a protease inhibition assay[1]. The compounds exhibited significantly lower IC50 values (0.04–0.07 mg/mL) compared to the standard drug acetylsalicylic acid (0.4051 mg/mL), indicating superior efficiency in inhibiting trypsin activity[1]. Proteases play a critical role in the inflammatory cascade, and their inhibition is a validated strategy for developing anti-inflammatory drugs. Other studies have also identified synergistic anti-inflammatory properties in bromophenyl acetamide derivatives[4]. The combination of the bromo- and dimethylphenyl motifs in our core scaffold could lead to derivatives with enhanced cell permeability and target engagement, potentially resulting in potent anti-inflammatory agents.

Experimental Protocol: In Vitro Protease Inhibition Assay

This assay is chosen for its direct measurement of a key enzymatic activity central to inflammation. It is a robust, cell-free system that allows for clear structure-activity relationship (SAR) determination without the complexity of cellular responses.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, the protease enzyme (e.g., trypsin), and the test compound at various concentrations.

-

Incubation: The mixture is incubated for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: A suitable substrate (e.g., N-Benzoyl-L-arginine ethyl ester, BAPNA) is added to initiate the reaction.

-

Second Incubation: The mixture is incubated again to allow for substrate cleavage by the active enzyme. The product is often a chromophore (e.g., p-nitroaniline).

-

Reaction Termination: The reaction is stopped, typically by adding acetic acid.

-

Spectrophotometric Reading: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 410 nm).

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of an uninhibited control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined.

Principle of the Protease Inhibition Assay

Caption: Inhibition of substrate conversion by a test compound.

Summary of Anti-inflammatory Activity Data

| Compound Class | Assay | Activity Metric (IC50) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Deriv. | Protease Inhibition | 0.04–0.07 mg/mL | [1] |

| Acetylsalicylic Acid (Control) | Protease Inhibition | 0.4051 mg/mL | [1] |

| 2-(Substituted phenoxy) acetamide Derivatives | Carrageenan-induced paw edema | Active | [5] |

Section 3: Anticancer Potential

The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in drug discovery. Brominated phenyl compounds and acetamide derivatives have both independently shown significant promise in this domain.

Field-Proven Insights: Targeting Cancer Cell Viability

The rationale for investigating N-(2-bromo-4,5-dimethylphenyl)acetamide derivatives as anticancer agents is robust. Studies have shown that the 4-bromophenyl moiety can be essential for anticancer activity[6]. For example, brominated coelenteramine analogs displayed potent activity against both prostate and breast cancer cell lines, with IC50 values in the low micromolar range (21.6 to 24.3 µM)[6]. Furthermore, investigations into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed potent cytotoxic effects, particularly against the PC3 prostate carcinoma cell line[7]. A key SAR insight from this work was that derivatives containing a nitro moiety had a higher cytotoxic effect, highlighting the importance of electronic modifications on the phenyl ring[7].

The presence of halogens on the aromatic ring of acetamide derivatives has been explicitly linked to favorable anticancer activity[5]. This suggests that the bromo-substituent of the core scaffold is a critical feature that warrants extensive exploration.

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is selected for its high throughput, sensitivity, and reliability. The underlying principle is that viable cells contain mitochondrial dehydrogenases that can reduce the MTS tetrazolium compound into a colored formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compounds for a specified time (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS reagent, combined with an electron coupling agent (PES), is added to each well.

-

Final Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Apoptosis Signaling Pathway (Illustrative)

Caption: The intrinsic apoptosis pathway, a potential target.

Summary of Anticancer Activity Data for Related Compounds

| Compound Class | Cell Line | Activity Metric (IC50) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide Deriv. | PC3 (Prostate) | 52 µM (most potent) | [7] |

| 2-(4-Fluorophenyl)-N-phenylacetamide Deriv. | MCF-7 (Breast) | 100 µM (most potent) | [7] |

| Brominated Coelenteramine Analog | Prostate Cancer | 24.3 µM | [6] |

| Brominated Coelenteramine Analog | Breast Cancer | 21.6 µM | [6] |

Synthesis & Future Directions

The generation of a focused library of N-(2-bromo-4,5-dimethylphenyl)acetamide derivatives is a logical and necessary next step. A versatile and efficient synthesis can be accomplished through standard amide coupling reactions.

General Synthesis Workflow

Sources

- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irejournals.com [irejournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Prospective Applications of N-(2-bromo-4,5-dimethylphenyl)acetamide

This technical guide provides a comprehensive overview of a proposed synthetic route for N-(2-bromo-4,5-dimethylphenyl)acetamide and explores its potential applications in research and drug development. While direct literature on this specific molecule is scarce, this document extrapolates from established chemical principles and the known synthesis and utility of structurally analogous compounds to offer a robust framework for its preparation and use.

Introduction: The Potential of Brominated Acetanilides

N-(2-bromo-4,5-dimethylphenyl)acetamide belongs to the class of halogenated acetanilides, a group of compounds that serve as versatile intermediates in organic synthesis. The presence of a bromine atom ortho to the acetamido group, combined with the electron-donating methyl groups on the phenyl ring, suggests that this molecule could be a valuable building block for the synthesis of more complex chemical entities. The acetamido group can be hydrolyzed to an amine, which can then participate in a variety of coupling reactions, while the bromine atom is amenable to substitution or metal-catalyzed cross-coupling reactions. This dual reactivity makes N-(2-bromo-4,5-dimethylphenyl)acetamide a promising scaffold for the development of novel pharmaceuticals and functional materials.

Proposed Synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide

A plausible and efficient synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide can be designed by analogy to the well-established methods for the bromination of other acetanilide derivatives. The proposed synthetic pathway starts from the commercially available 4,5-dimethylaniline and involves a two-step process: acetylation followed by regioselective bromination.

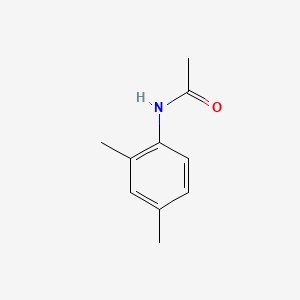

Step 1: Acetylation of 4,5-Dimethylaniline

The initial step is the protection of the amino group of 4,5-dimethylaniline via acetylation to form N-(4,5-dimethylphenyl)acetamide. This is a standard and high-yielding reaction that serves to moderate the activating effect of the amino group and direct the subsequent bromination to the desired position.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethylaniline in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 equivalents) to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to afford N-(4,5-dimethylphenyl)acetamide.

Step 2: Regioselective Bromination

The second step involves the regioselective bromination of N-(4,5-dimethylphenyl)acetamide. The acetamido group is an ortho-, para-director. In this case, the para position is blocked, and the two ortho positions are sterically and electronically distinct. The position ortho to the acetamido group and meta to the two methyl groups is the most likely site of bromination.

Experimental Protocol:

-

Dissolve the synthesized N-(4,5-dimethylphenyl)acetamide in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser.

-

From the dropping funnel, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature below 30 °C.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into a stirred solution of sodium bisulfite in water to quench the excess bromine.

-

The crude N-(2-bromo-4,5-dimethylphenyl)acetamide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Causality Behind Experimental Choices:

-

Acetylation: The acetylation of the amine is crucial to prevent over-bromination and to direct the bromine to the ortho position. The acetyl group is a milder activating group than the amino group.

-

Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and is relatively inert to bromine.

-

Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the starting material.

-

Quenching: Sodium bisulfite is used to reduce any unreacted bromine to bromide, which is colorless and water-soluble, facilitating the purification of the product.

Self-Validating System:

The purity of the synthesized N-(2-bromo-4,5-dimethylphenyl)acetamide can be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

NMR Spectroscopy (¹H and ¹³C): Will confirm the structure and the position of the bromine atom.

-

Mass Spectrometry: Will confirm the molecular weight of the product.

-

Infrared Spectroscopy: Will show characteristic peaks for the amide functional group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide.

Potential Applications

While specific applications for N-(2-bromo-4,5-dimethylphenyl)acetamide are not yet documented, its structure suggests several promising areas of use, primarily as a chemical intermediate.

Intermediate in Drug Discovery

Many biologically active compounds contain substituted aniline scaffolds. N-(2-bromo-4,5-dimethylphenyl)acetamide can be a precursor to a variety of such compounds. For instance, a related compound, N-(2-Bromo-4-nitrophenyl)acetamide, is utilized in the synthesis of anticancer drug analogs[1].

-

Synthesis of Heterocyclic Compounds: The bromo-aniline derivative, obtained after hydrolysis of the acetamido group, can be a key starting material for the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines, which are prevalent in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: The substituted aniline moiety is a common feature in many kinase inhibitors used in cancer therapy. The bromine atom can be used as a handle for further functionalization via cross-coupling reactions to build libraries of potential kinase inhibitors.

Precursor for Materials Science

Aromatic diamines and their derivatives are often used in the synthesis of high-performance polymers like polyimides and polyamides. The bromo- and amino-functionalities of the deacetylated N-(2-bromo-4,5-dimethylphenyl)acetamide could be exploited to synthesize novel polymers with tailored electronic or physical properties.

Logical Relationship of Applications

Caption: Potential applications stemming from the core compound.

Quantitative Data Summary

Since this is a proposed synthesis, experimental data is not available. However, based on analogous reactions reported in the literature for similar compounds, the following table presents expected outcomes.

| Parameter | Expected Value | Rationale |

| Yield (Acetylation) | > 90% | Acetylation of anilines is typically a high-yielding reaction. |

| Yield (Bromination) | 70-85% | Bromination of activated aromatic rings is generally efficient. |

| Purity (after recrystallization) | > 98% | Recrystallization is an effective method for purifying solid organic compounds. |

| ¹H NMR Chemical Shifts (ppm) | Amide NH: ~8.0 (s, 1H), Aromatic H: ~7.0-7.5 (m, 2H), Methyl H: ~2.2 (s, 6H), Acetyl H: ~2.1 (s, 3H) | Estimated values based on the structure and known chemical shifts of similar compounds. |

Conclusion

N-(2-bromo-4,5-dimethylphenyl)acetamide represents a promising yet underexplored chemical entity. The synthetic route proposed in this guide is based on reliable and well-understood organic reactions, suggesting that this compound can be readily accessed in a laboratory setting. Its potential as a versatile intermediate in the synthesis of novel pharmaceuticals and materials warrants further investigation. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and exploration of the applications of this intriguing molecule.

References

- Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 4, p.42 (1925).

-

PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link][2]

-

Google Patents. US4394309A - Process for the preparation of N,N-dimethyl-N'-(2-bromo-4-methylphenyl)-triazene. [3]

Sources

An In-depth Technical Guide to N-(2-bromo-4,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Potential Applications

For Immediate Release

This technical guide provides a comprehensive overview of N-(2-bromo-4,5-dimethylphenyl)acetamide, a substituted aromatic amide of interest to researchers and professionals in drug development and organic synthesis. This document details the compound's chemical identity, proposed synthesis, and characterization, and discusses its potential applications based on the properties of structurally related molecules.

Chemical Identity and Nomenclature

N-(2-bromo-4,5-dimethylphenyl)acetamide is a chemical compound that, despite its well-defined structure, is not extensively documented in mainstream chemical databases. A search of the Chemical Abstracts Service (CAS) registry did not yield a specific CAS number for this compound, suggesting it may not be a commercially available reagent. However, its structure is recognized in databases such as PubChem[1].

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2-bromo-4,5-dimethylphenyl)acetamide . This name is derived from its structure: an acetamide group attached to the nitrogen of a 2-bromo-4,5-dimethylaniline moiety.

Table 1: Chemical Identifiers for N-(2-bromo-4,5-dimethylphenyl)acetamide

| Identifier | Value |

| IUPAC Name | N-(2-bromo-4,5-dimethylphenyl)acetamide |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| CAS Number | Not Assigned |

Proposed Synthesis

While specific literature detailing the synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide is scarce, a viable synthetic route can be proposed based on established methods for the acylation of anilines. The most direct approach involves the acetylation of 2-bromo-4,5-dimethylaniline.

A general and reliable method for this transformation is the reaction of the parent aniline with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.

Proposed Synthesis Workflow:

Sources

A Guide to the Determination of a Novel Compound's Physical Properties: A Case Study of N-(2-bromo-4,5-dimethylphenyl)acetamide

Abstract

Introduction: The Imperative of Physical Property Determination in Drug Development

The journey of a potential drug candidate from synthesis to clinical application is paved with rigorous characterization and analysis. Among the most fundamental of these are the melting and boiling points. These properties are not mere data points; they are indicators of a compound's intrinsic nature. A sharp and defined melting point range is a strong indicator of a substance's purity, while deviations can signify the presence of impurities.[1][2] In the pharmaceutical industry, such assessments are critical for quality control and for ensuring the consistency of active pharmaceutical ingredients (APIs).[2][3]

Furthermore, these physical constants are influenced by the intermolecular forces within a compound's crystal lattice, offering clues to its molecular structure and bonding. For drug development professionals, this information is invaluable for formulation, stability studies, and predicting a compound's behavior under various processing conditions.[3][4][5]

Given that experimental data for N-(2-bromo-4,5-dimethylphenyl)acetamide is not found in readily accessible literature, this guide provides the necessary framework for its empirical determination.

Theoretical Foundations

Melting Point and Purity: The Phenomenon of Melting Point Depression

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at a given pressure. For a pure substance, this transition occurs over a narrow temperature range.[6] However, the presence of impurities disrupts the uniform crystal lattice structure.[6][7] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break the lattice.[6][7] Consequently, an impure compound will typically exhibit a depressed and broadened melting point range compared to its pure counterpart.[1][6] This principle, known as melting point depression, is a powerful tool for assessing the purity of a synthesized compound.[6][8]

Boiling Point and Atmospheric Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10] At this temperature, the liquid undergoes a phase transition to a gas. Because the boiling point is dependent on the external pressure, it is crucial to record the atmospheric pressure at the time of measurement.[11][12] A liquid will boil at a lower temperature at higher altitudes (lower atmospheric pressure) and at a higher temperature under increased pressure.[9][12] For standardization, experimentally determined boiling points are often corrected to the standard atmospheric pressure of 760 mmHg. A general rule of thumb for this correction is that for pressures near one atmosphere, a 10 mmHg decrease in pressure will lower the boiling point by approximately 0.3-0.5°C.[13]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of a novel compound such as N-(2-bromo-4,5-dimethylphenyl)acetamide.

Thermometer Calibration: A Prerequisite for Accuracy

Accurate temperature measurement is paramount. Therefore, the calibration of the thermometer to be used in these procedures is a critical first step.[14][15]

Protocol for a Two-Point Calibration:

-

Ice Point Calibration: Prepare a slurry of crushed ice and distilled water in a beaker. Immerse the thermometer bulb in the slurry, ensuring it does not touch the sides or bottom of the beaker. Allow the reading to stabilize for several minutes. A properly calibrated thermometer should read 0°C. Record any deviation.

-

Boiling Point Calibration: Place distilled water in a beaker and bring it to a rolling boil. Immerse the thermometer bulb in the boiling water, again avoiding contact with the beaker's surfaces. Allow the reading to stabilize. The thermometer should read 100°C at standard atmospheric pressure (760 mmHg).[16] Record the ambient atmospheric pressure and the observed boiling point.[12] Any consistent deviation should be noted and applied as a correction factor to all subsequent measurements.

Determination of Melting Point: Capillary Method

This method is suitable for small amounts of a solid sample and is widely used for its accuracy.

Materials:

-

N-(2-bromo-4,5-dimethylphenyl)acetamide (dry, crystalline solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Calibrated thermometer

-

Mortar and pestle (if necessary)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[17][18] If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[18] Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.[19]

-

Measurement with a Mel-Temp Apparatus:

-

Insert the capillary tube into the sample holder of the apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

-

For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[17]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied.

-

The recorded values represent the melting point range.

-

-

Measurement with a Thiele Tube:

-

Attach the capillary tube to the calibrated thermometer using a small rubber band, positioning the sample adjacent to the thermometer bulb.[1]

-

Clamp the Thiele tube and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.[20]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes even heat distribution through convection currents.

-

Observe the sample and record the melting point range as described above.

-

Data Presentation:

| Property | Value |

| Melting Point Range | TBD |

Determination of Boiling Point

Two common methods for determining the boiling point are distillation and the capillary method using a Thiele tube.

This is the preferred method when a sufficient quantity of the liquid is available (at least 5 mL) as it also serves to purify the substance.[11][21]

Materials:

-

N-(2-bromo-4,5-dimethylphenyl)acetamide (liquid form)

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Place the liquid sample and a few boiling chips in the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.[22]

-

Heating: Gently heat the distilling flask. As the liquid boils, the vapor will rise and enter the condenser.

-

Temperature Reading: The temperature will rise and then stabilize as the vapor surrounds the thermometer bulb.[23] Record this constant temperature as the boiling point.

-

Pressure Recording: Record the atmospheric pressure at the time of the experiment.

This micro method is ideal when only a small amount of the liquid is available.[11]

Materials:

-

N-(2-bromo-4,5-dimethylphenyl)acetamide (liquid form)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thiele tube

-

Calibrated thermometer

-

Heating oil

Procedure:

-

Sample Preparation: Place a small amount of the liquid into the small test tube.

-

Capillary Inversion: Place the capillary tube (sealed end up) into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer and place the assembly into the Thiele tube as described for the melting point determination.[11][24]

-

Heating and Observation: Heat the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point.[11][24] Record this temperature.

-

Pressure Recording: Record the atmospheric pressure.

Data Presentation:

| Property | Value | Atmospheric Pressure (mmHg) |

| Boiling Point | TBD | TBD |

Visualization of Experimental Workflows

Caption: Workflow for Melting Point Determination.

Caption: Methodologies for Boiling Point Determination.

Conclusion

The determination of melting and boiling points are indispensable techniques in the arsenal of researchers, scientists, and drug development professionals. They serve as the initial gatekeepers for assessing the purity and confirming the identity of newly synthesized compounds. While the specific physical properties of N-(2-bromo-4,5-dimethylphenyl)acetamide remain to be empirically determined, the methodologies outlined in this guide provide a robust and reliable framework for obtaining this crucial data. Adherence to these protocols, with a keen focus on procedural accuracy and proper instrument calibration, will ensure the generation of high-quality, defensible data that can confidently guide the subsequent stages of research and development.

References

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Gao, C., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PubMed Central. [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

IBChem. Melting point depression. [Link]

-

Organic Lab Techniques. (2021). Boiling Point Using ThieleTube. YouTube. [Link]

-

Thermco Products. Thermometer Calibration: Different Types and Methods. [Link]

-

Harrison, R. G. (2020). Pressure on the boiling point. CentAUR. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Nichols, L. (2022). 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

-

Flores, N. C., & Boyle, E. A. E. Thermometer Calibration Guide. Kansas State University. [Link]

-

Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling. [Link]

-

UC Food Safety. (2016). Boiling Point / Atmospheric Pressure / Altitude. [Link]

-

University of Colorado Boulder. Distillation. [Link]

-

Timstar. Melting Point: Using the Thiele Tube. [Link]

-

ScienceMadness Discussion Board. (2021). Which formula do you use to correct boiling point depending on the atmospheric pressure. [Link]

-

Ellab. (2024). How To Calibrate a Thermometer in a Controlled Temperature Unit. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

PennState. Distillation and Boiling Points. [Link]

-

Chemistry LibreTexts. (2020). 4.3: Melting Point Determination Procedure. [Link]

-

Chem Vids by Dr. C. (2016). Atmospheric Pressure and Boiling. YouTube. [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. ibchem.com [ibchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ucfoodsafety.ucdavis.edu [ucfoodsafety.ucdavis.edu]

- 13. Sciencemadness Discussion Board - Which formula do you use to correct boiling point depending on the atmospheric pressure - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. asi.k-state.edu [asi.k-state.edu]

- 15. How To Calibrate a Thermometer in a Controlled Temperature Unit - Ellab [ellab.com]

- 16. How to Calibrate a Thermometer | RS [uk.rs-online.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jk-sci.com [jk-sci.com]

- 20. youtube.com [youtube.com]

- 21. vernier.com [vernier.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. timstar.co.uk [timstar.co.uk]

Methodological & Application

Protocol for the synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide

An Application Note and Protocol for the Synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Aryl Acetamides in Synthetic Chemistry

N-aryl acetamides are a cornerstone class of compounds in organic and medicinal chemistry. The acetamido group (-NHCOCH₃) is frequently installed to modulate the biological activity of a parent aniline, enhance its stability, or to serve as a protecting group for the amine functionality during multi-step syntheses.[1][2] The process of introducing an acetyl group, known as acetylation, is a fundamental transformation that allows chemists to temporarily mask the high reactivity of primary and secondary amines towards oxidizing agents or electrophiles, enabling selective reactions at other sites on the molecule.[1][2]

The target molecule, N-(2-bromo-4,5-dimethylphenyl)acetamide, is a valuable synthetic intermediate. The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the acetamido and dimethylphenyl core can be found in various pharmacologically active agents and functional materials. This protocol provides a robust and reproducible method for the synthesis of this compound via the acetylation of 2-bromo-4,5-dimethylaniline.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable acetate leaving group. A base, such as pyridine, is employed to neutralize the acetic acid byproduct, which drives the reaction equilibrium towards the product.[3][4]

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 2-bromo-4,5-dimethylaniline.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide on a laboratory scale. All operations involving volatile, corrosive, or toxic reagents should be performed within a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Recommended Purity |

| 2-bromo-4,5-dimethylaniline | 5464-70-0 | 214.10 | >97% |

| Acetic Anhydride | 108-24-7 | 102.09 | >98% (Reagent Grade) |

| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | Aqueous Solution |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous Solution |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Reagent Grade |

| Ethanol | 64-17-5 | 46.07 | Reagent Grade |

| Deionized Water | 7732-18-5 | 18.02 | - |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Dropping funnel or syringe

-

Separatory funnel (125 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

Quantitative Data for Synthesis

| Reagent | Amount (Mass/Vol) | Moles (mmol) | Equivalents |

| 2-bromo-4,5-dimethylaniline | 2.14 g | 10.0 | 1.0 |

| Dichloromethane (DCM) | 20 mL | - | - |

| Pyridine | 1.2 mL | 15.0 | 1.5 |

| Acetic Anhydride | 1.1 mL | 12.0 | 1.2 |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4,5-dimethylaniline (2.14 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

-

Addition of Base: Add pyridine (1.2 mL, 15.0 mmol) to the solution. Cool the mixture to 0 °C using an ice/water bath.[5]

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 mL, 12.0 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexanes/ethyl acetate as the eluent. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates completion.[5][6]

-

Workup - Quenching and Extraction:

-

Carefully pour the reaction mixture into a 125 mL separatory funnel containing 30 mL of deionized water.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and then 20 mL of brine.[5]

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous magnesium sulfate.[5]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification - Recrystallization:

-

Transfer the crude solid to a 100 mL beaker. Add a minimal amount of hot ethanol to dissolve the solid.

-

Slowly add deionized water dropwise until the solution becomes cloudy.

-

Gently heat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.

-

Characterization of N-(2-bromo-4,5-dimethylphenyl)acetamide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

Physical State: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the acetamido N-H proton (~7.5-8.0 ppm), two singlets for the aromatic protons, a singlet for the acetyl methyl group (~2.2 ppm), and two singlets for the aromatic methyl groups.

-

FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3250-3300 cm⁻¹), C=O stretching (amide I band, ~1660-1680 cm⁻¹), and aromatic C=C stretching.

-

Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Melting Point: The purified product should exhibit a sharp melting point. The literature value for the closely related N-(2-bromo-4-methylphenyl)acetamide is around 114-116 °C, and a similar range is expected.[1]

Safety Precautions and Waste Management

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves when handling the reagents.[7]

-

Reagent Handling:

-

Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water. It must be handled exclusively in a chemical fume hood.[8] Avoid contact with skin and eyes and do not breathe its vapors.[7][8]

-

Pyridine: Flammable and toxic with a pungent odor. All transfers should be conducted in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.

-

-

Waste Disposal:

-

Chlorinated organic waste (DCM) must be collected in a designated halogenated waste container.

-

Aqueous waste from the workup should be neutralized to a pH between 6 and 8 before being discarded down the drain with copious amounts of water, in accordance with local regulations. Spills of acetic anhydride can be neutralized with sodium bicarbonate.[9]

-

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis, purification, and analysis of N-(2-bromo-4,5-dimethylphenyl)acetamide.

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1857. Available at: [Link]

-

Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Serbian Chemical Society. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Available at: [Link]

-

Shultz, G. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. DOI: 10.15227/orgsyn.031.0017. Available at: [Link]

-

National Council of Educational Research and Training (NCERT). (n.d.). Amines. Available at: [Link]

-

PubChem. (n.d.). N-(2-acetamido-4,5-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Acetic Anhydride. Available at: [Link]

-

ResearchGate. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available at: [Link]

-

A-EHS. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Available at: [Link]

-

Liu, W., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Pharmaceuticals, 15(11), 1361. Available at: [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

SIELC Technologies. (2018). Acetamide, N-(2-bromo-4-methylphenyl)-. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. ncert.nic.in [ncert.nic.in]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

The Strategic Utility of N-(2-bromo-4,5-dimethylphenyl)acetamide in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures with desired biological activities is paramount. N-(2-bromo-4,5-dimethylphenyl)acetamide emerges as a highly versatile and strategic building block in this endeavor. Its utility is primarily anchored in the reactive bromoacetyl moiety, which serves as a potent electrophile for forging new carbon-heteroatom bonds. This, combined with the substituted phenyl ring, provides a scaffold that can be elaborated into a diverse array of bioactive compounds, from kinase inhibitors to modulators of G protein-coupled receptors (GPCRs).

This technical guide provides an in-depth exploration of the application of N-(2-bromo-4,5-dimethylphenyl)acetamide in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of complex heterocyclic systems, with a particular focus on the construction of imidazo[1,2-a]pyridines, a privileged scaffold found in numerous therapeutic agents.[1][2] A detailed, field-proven protocol for a representative synthetic transformation will be provided, alongside a discussion of the underlying chemical principles and the broader implications for drug development.

The Bromoacetamide Moiety: A Chemist's Conduit to Molecular Complexity

The synthetic power of N-(2-bromo-4,5-dimethylphenyl)acetamide lies in the bromoacetyl group. The bromine atom, being a good leaving group, renders the adjacent methylene carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application, enabling chemists to introduce a wide range of functionalities through substitution reactions with various nucleophiles, including amines, thiols, and alcohols.[3][4] This straightforward yet powerful transformation is a frequently employed strategy for linking different molecular fragments, a crucial step in the assembly of drug candidates.

The choice of the nucleophile dictates the nature of the resulting molecule. For instance, reaction with a primary or secondary amine leads to the formation of a more complex secondary or tertiary amine, respectively. Similarly, reaction with a thiol yields a thioether linkage. The predictability and efficiency of these reactions make N-(2-bromo-4,5-dimethylphenyl)acetamide a reliable tool in the medicinal chemist's arsenal.

Application in the Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold

A compelling application of N-(2-bromo-4,5-dimethylphenyl)acetamide is in the synthesis of imidazo[1,2-a]pyridines. This heterocyclic system is a common feature in a multitude of clinically approved drugs and investigational agents, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-anxiety properties.[1][2] The synthesis of this scaffold often involves the reaction of a 2-aminopyridine derivative with an α-haloketone or a related electrophile. N-(2-bromo-4,5-dimethylphenyl)acetamide serves as an excellent precursor to such an electrophile.

The general synthetic strategy involves a two-step process. First, the bromoacetamide undergoes nucleophilic substitution with a suitable aminopyridine. The resulting intermediate then undergoes an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system. This approach offers a convergent and modular route to a wide range of substituted imidazo[1,2-a]pyridines, allowing for the systematic exploration of structure-activity relationships (SAR).

The following workflow diagram illustrates the general synthetic approach to imidazo[1,2-a]pyridines utilizing N-(2-bromo-4,5-dimethylphenyl)acetamide.

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Protocol: Synthesis of a Key Imidazo[1,2-a]pyridine Intermediate for Kinase Inhibitor Development

This protocol details the synthesis of 2-((4,5-dimethyl-2-acetamidophenyl)methyl)-N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)acetamide, a potential intermediate in the development of kinase inhibitors, by adapting a known procedure for the synthesis of the MEK inhibitor TAK-733.[5][6] This multi-step synthesis showcases the utility of N-(2-bromo-4,5-dimethylphenyl)acetamide as a key building block.

Materials and Reagents

| Reagent | CAS Number | Supplier |

| N-(2-bromo-4,5-dimethylphenyl)acetamide | 890424-00-1 | Commercial |

| 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Commercial |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Commercial |

| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial |

| Hexanes | 110-54-3 | Commercial |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | Prepared in-house |

| Brine | N/A | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Commercial |

Experimental Procedure

Step 1: Synthesis of 2-((4,5-dimethyl-2-acetamidophenyl)methyl)-N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)acetamide

-

To a solution of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of amine) is added potassium carbonate (2.0 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

N-(2-bromo-4,5-dimethylphenyl)acetamide (1.1 eq) is added portion-wise over 5 minutes.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

The following diagram illustrates the key chemical transformation in this protocol.

Caption: Synthesis of a key imidazo[1,2-a]pyridine intermediate.

Causality and Self-Validation in the Protocol

The choice of reagents and conditions in the provided protocol is based on established principles of organic synthesis.

-